Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)-
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Overview
Description
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- is a complex organic compound that belongs to the class of hydrocinnamic acids This compound is characterized by the presence of a hydrocinnamic acid backbone with a 3,4-dichloro-N-methylbenzamido group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- typically involves the following steps:
Starting Materials: The synthesis begins with hydrocinnamic acid and 3,4-dichloro-N-methylbenzamide as the primary starting materials.
Amidation Reaction: The hydrocinnamic acid undergoes an amidation reaction with 3,4-dichloro-N-methylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- can be compared with other similar compounds such as:
Phenylpropanoic Acid:
Cinnamic Acid: This compound has a similar backbone but differs in the presence of a double bond in the side chain.
Benzoic Acid: It has a simpler structure with a single benzene ring and a carboxylic acid group.
The uniqueness of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72502-99-9 |
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Molecular Formula |
C17H15Cl2NO3 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-[2-[(3,4-dichlorobenzoyl)-methylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO3/c1-20(17(23)12-6-8-13(18)14(19)10-12)15-5-3-2-4-11(15)7-9-16(21)22/h2-6,8,10H,7,9H2,1H3,(H,21,22) |
InChI Key |
UXWFEQKBEKJUDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1CCC(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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